Para-nitrophenylphosphonobutanoyl-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

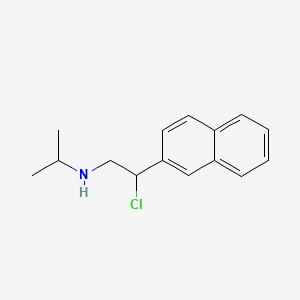

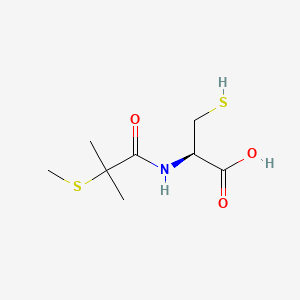

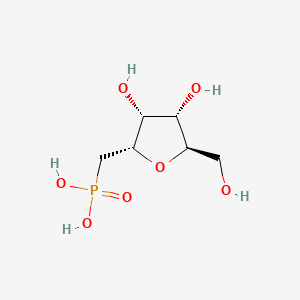

PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE: is a small molecule compound with the chemical formula C₁₂H₁₅N₂O₈PSpecifically, it bears an acyl group at its terminal nitrogen atom .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Leider sind in der Literatur keine spezifischen Synthesewege für PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN leicht verfügbar. Es ist wahrscheinlich, dass es die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen beinhaltet.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert. Die Forschung in diesem Bereich würde weitere Untersuchungen erfordern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Obwohl detaillierte Informationen zu spezifischen Reaktionen rar sind, können wir ableiten, dass PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN verschiedene chemische Umwandlungen eingehen kann. Dazu könnten Oxidation, Reduktion, Substitution oder andere für organische Verbindungen typische Reaktionen gehören.

Häufige Reagenzien und Bedingungen: Ohne spezifische Daten können wir keine genauen Reagenzien oder Bedingungen benennen. Standard-Reagenzien und Katalysatoren der organischen Chemie spielen wahrscheinlich eine Rolle.

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN resultieren, würden von der jeweiligen Reaktionsart abhängen. Weitere Forschung ist erforderlich, um diese Produkte zu identifizieren.

Wissenschaftliche Forschungsanwendungen

PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Es kann als Substrat oder Reagenz in enzymatischen Assays dienen.

Biologie: Forscher könnten es verwenden, um die Enzymkinetik zu untersuchen oder als Modellverbindung.

Medizin: Seine potenziellen therapeutischen Anwendungen sind weiterhin ein interessantes Gebiet.

Industrie: Wenn es hochskaliert wird, könnte es Anwendungen in der Pharmaindustrie oder der Materialwissenschaft haben.

5. Wirkmechanismus

Der genaue Mechanismus, über den PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN seine Wirkung entfaltet, ist nicht gut etabliert. Weitere Studien sind notwendig, um seine molekularen Zielstrukturen und -wege aufzuklären.

Wirkmechanismus

The precise mechanism by which PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE exerts its effects is not well-established. Further studies are necessary to elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Obwohl direkte Vergleiche aufgrund begrenzter Daten schwierig sind, liegt die Einzigartigkeit von PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCIN in seiner spezifischen Struktur und seinen funktionellen Gruppen. Ähnliche Verbindungen können andere N-Acyl-α-Aminosäuren umfassen, aber jede wird unterschiedliche Eigenschaften haben.

Eigenschaften

Molekularformel |

C12H15N2O8P |

|---|---|

Molekulargewicht |

346.23 g/mol |

IUPAC-Name |

2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |

InChI |

InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |

InChI-Schlüssel |

WLNKGRQBMNPVSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)

![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)